2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine
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Overview
Description
2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dimethoxy-1,3,5-triazine with a piperidine derivative that has been functionalized with a pyrimidin-2-yloxy group. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran, and a base, such as sodium carbonate, to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the desired product from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The methoxy groups on the triazine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The piperidine and pyrimidine moieties can be further functionalized through coupling reactions with other organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as tetrahydrofuran or dimethylformamide, under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the methoxy groups on the triazine ring.
Scientific Research Applications
2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a peptide coupling agent.
4- (4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative with applications in organic synthesis.
Uniqueness
2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine is unique due to its combination of a triazine core with piperidine and pyrimidine moieties, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2,4-dimethoxy-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-22-14-18-12(19-15(20-14)23-2)21-8-3-5-11(9-21)10-24-13-16-6-4-7-17-13/h4,6-7,11H,3,5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFWQKGBJIMLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC(C2)COC3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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